

The Occurrence of Pentyl Butyrate in Fruits: A Technical Guide

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Compound of Interest

Compound Name: *Pentyl butyrate*

Cat. No.: *B1223076*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of **pentyl butyrate**, a key aroma compound, in various fruits. The document details its concentration in different fruit species, the biosynthetic pathways responsible for its formation, and the experimental protocols for its extraction and quantification. This information is valuable for researchers in food science, biotechnology, and pharmacology who are interested in the chemical composition of fruits and the potential applications of their volatile compounds.

Data Presentation: Quantitative Occurrence of Pentyl Butyrate

Pentyl butyrate, also known as pentyl butanoate, contributes to the characteristic fruity aroma of several fruits. Its concentration can vary significantly depending on the fruit variety, stage of ripeness, and environmental factors. The following table summarizes the available quantitative data for **pentyl butyrate** in selected fruits.

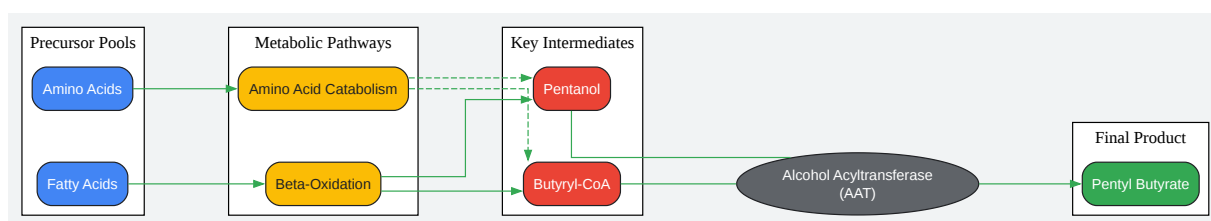
Fruit	Cultivar/Variety	Ripening Stage	Concentration (µg/kg)	Reference
Apple	Various (40 cultivars)	Ripe	Average: 17.00 (Range: 0 - 81.93)	[1]
Banana	Fenjiao	Mature-Green	260	[2]
Fenjiao	Full-Ripening	3050	[2]	
Apricot	-	-	Not Quantified*	-

Note: While **pentyl butyrate** is recognized as a contributor to the aroma of apricots, specific quantitative data was not available in the reviewed scientific literature.[3][4][5]

Biosynthesis of Pentyl Butyrate in Fruits

The formation of **pentyl butyrate** in fruits is a result of esterification reactions catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes are part of the larger BAHD (BEAT, AHCT, HCBT, and DAT) superfamily of acyltransferases. The biosynthesis involves the condensation of an alcohol (pentanol) and an acyl-coenzyme A (acyl-CoA) thioester (butyryl-CoA).

The precursors for this reaction, pentanol and butyryl-CoA, are derived from the metabolism of fatty acids and amino acids within the fruit. Specifically, the β -oxidation of fatty acids is a primary pathway for the production of short-chain alcohols and acyl-CoAs.



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Biosynthetic pathway of **pentyl butyrate** in fruits.

Experimental Protocols: Analysis of Pentyl Butyrate

The analysis of volatile compounds like **pentyl butyrate** in fruits is most commonly performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is highly sensitive and allows for the identification and quantification of volatile and semi-volatile compounds in a complex matrix.

Detailed Methodology for HS-SPME-GC-MS Analysis

1. Sample Preparation:

- **Fruit Homogenization:** Obtain a representative sample of the fruit pulp. For fruits with a peel, it is often analyzed separately. Homogenize the fruit tissue to a uniform consistency. To prevent enzymatic reactions that could alter the volatile profile, this step should be performed quickly and at a low temperature.
- **Sample Aliquoting:** Weigh a precise amount of the homogenized fruit sample (e.g., 2-5 grams) into a headspace vial (e.g., 20 mL).
- **Addition of Salt:** To increase the volatility of the analytes by modifying the sample matrix's ionic strength, add a saturated solution of sodium chloride (NaCl) to the vial.
- **Internal Standard:** For quantitative analysis, add a known amount of an internal standard to the sample. A suitable internal standard should be a compound that is not naturally present in the fruit and has similar chemical properties to the analytes of interest.

2. Headspace Solid-Phase Microextraction (HS-SPME):

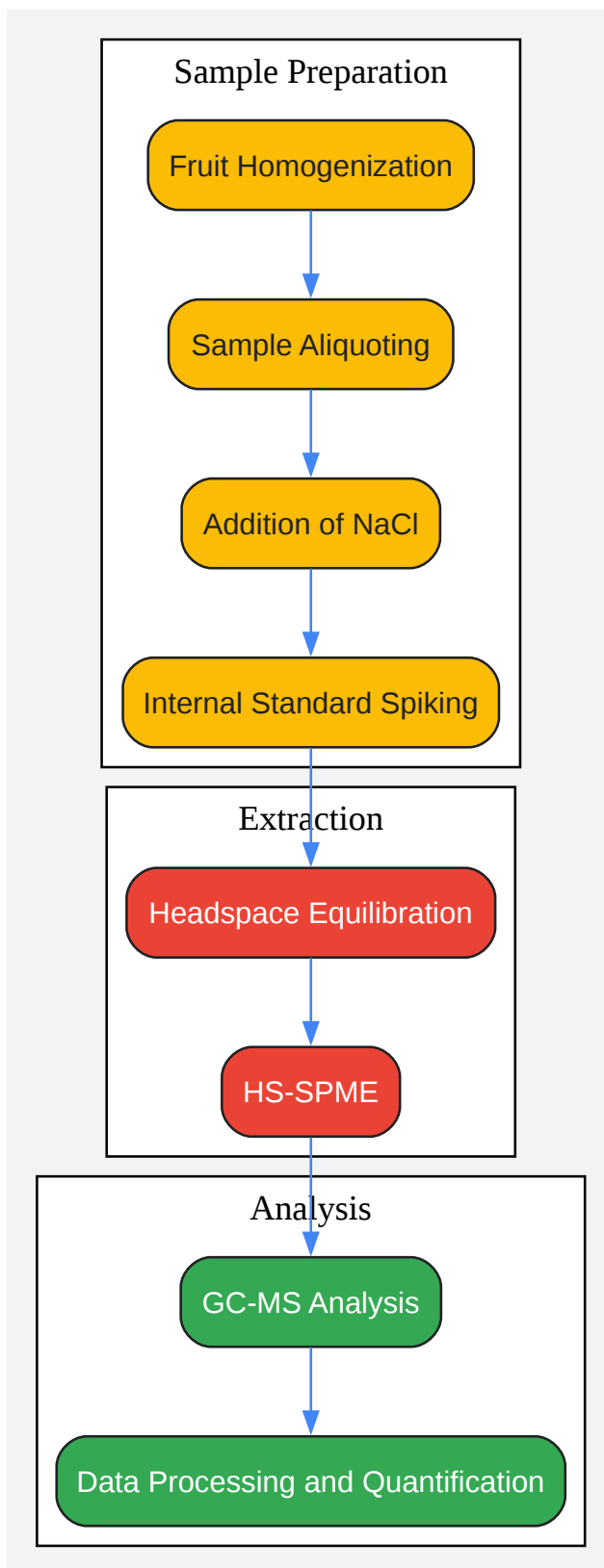
- **SPME Fiber Selection:** The choice of SPME fiber coating is crucial for the efficient extraction of target analytes. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the analysis of a wide range of volatile compounds in fruits.
- **Equilibration:** Place the sealed headspace vial in a temperature-controlled agitator (e.g., at 40-60°C) for a specific period (e.g., 15-30 minutes) to allow the volatile compounds to reach

equilibrium between the sample and the headspace.

- Extraction: Expose the conditioned SPME fiber to the headspace of the vial for a defined time (e.g., 30-60 minutes) at a constant temperature. The volatile compounds will adsorb onto the fiber coating.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Desorption: After extraction, the SPME fiber is immediately inserted into the heated injection port of the gas chromatograph (e.g., at 250°C). The adsorbed volatile compounds are thermally desorbed from the fiber and transferred to the GC column.
- Chromatographic Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through a capillary column (e.g., a DB-5ms or HP-INNOWax column). The oven temperature is programmed to increase gradually to achieve optimal separation.
- Mass Spectrometry Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact) and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
- Compound Identification: The identification of **pentyl butyrate** is achieved by comparing its retention time and mass spectrum with those of a pure standard and by matching the mass spectrum with entries in a spectral library (e.g., NIST or Wiley).
- Quantification: The concentration of **pentyl butyrate** is determined by comparing the peak area of the analyte to the peak area of the internal standard and using a calibration curve generated from standards of known concentrations.



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Experimental workflow for **pentyl butyrate** analysis.

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